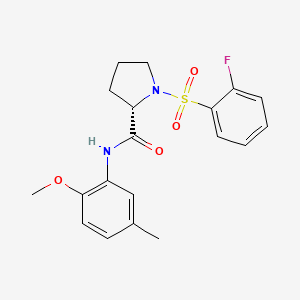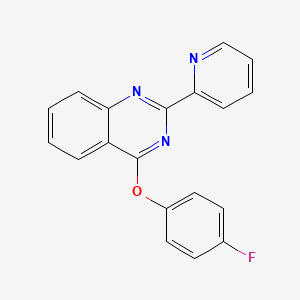![molecular formula C18H15NO2 B7645313 N-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B7645313.png)
N-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxamide, also known as HMPNC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure, which allows it to interact with various biological systems in a specific and targeted manner. In
作用机制
The mechanism of action of N-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxamide is complex and not fully understood. However, studies have shown that this compound interacts with various ion channels, receptors, and enzymes in a specific and targeted manner. This interaction can lead to changes in the activity of these biological systems, which can have significant implications for physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In the brain, this compound can modulate the activity of ion channels and receptors, leading to changes in neuronal excitability and synaptic transmission. In addition, this compound has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, as well as modulate the expression of genes that are involved in cancer cell growth and proliferation.
实验室实验的优点和局限性
One of the primary advantages of using N-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxamide in lab experiments is its specificity and targeted nature. This compound interacts with various biological systems in a specific and targeted manner, which can allow researchers to study these systems in a more precise and controlled manner. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.
未来方向
There are several future directions for research on N-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxamide. One area of interest is the potential applications of this compound in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research, such as cancer biology and immunology. Finally, the development of more efficient and cost-effective synthesis methods for this compound could lead to increased availability and accessibility of this compound for scientific research.
合成方法
The synthesis of N-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxamide is a complex process that involves several steps. The first step involves the reaction of 2-naphthoyl chloride with 3-(hydroxymethyl)phenylboronic acid in the presence of a base. This reaction results in the formation of an intermediate compound, which is then treated with an acid to yield the final product, this compound. The purity of the compound can be improved through various purification techniques, such as recrystallization or column chromatography.
科学研究应用
N-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxamide has been studied extensively for its potential applications in scientific research. One of the primary uses of this compound is in the field of neuroscience, where it has been shown to modulate the activity of certain ion channels in the brain. This modulation can lead to changes in neuronal excitability and synaptic transmission, which can have significant implications for the treatment of neurological disorders.
In addition to its applications in neuroscience, this compound has also been studied for its potential anti-inflammatory and anti-cancer properties. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the inflammatory response, as well as modulate the expression of genes that are involved in cancer cell growth and proliferation.
属性
IUPAC Name |
N-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-12-13-4-3-7-17(10-13)19-18(21)16-9-8-14-5-1-2-6-15(14)11-16/h1-11,20H,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULGEBYZBWEFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC(=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(3-chlorophenoxy)ethylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7645236.png)
![(2R)-4-amino-2-[(2-methoxy-5-methylphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7645251.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-phenylbenzamide](/img/structure/B7645255.png)

![2-fluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7645271.png)
![[2-(Dimethylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7645272.png)
![[2-(Methylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7645278.png)
![3-[(1R)-1-(thiadiazol-4-ylmethylamino)ethyl]phenol](/img/structure/B7645288.png)
![N-[(1S,2S)-2-methoxycyclohexyl]-4-methylsulfonylaniline](/img/structure/B7645294.png)
![N-[(4-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7645303.png)



![(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol](/img/structure/B7645329.png)